Cas no 215523-07-2 (N-Cbz-(S)-3-cyclopropylalanine)

N-Cbz-(S)-3-cyclopropylalanine is a chiral amino acid derivative featuring a cyclopropyl side chain and an N-terminal carboxybenzyl (Cbz) protecting group. The cyclopropyl moiety enhances conformational rigidity, making it valuable for peptide modifications and medicinal chemistry applications. The Cbz group provides selective deprotection compatibility, facilitating further synthetic transformations. This compound is particularly useful in the synthesis of constrained peptides and bioactive molecules, where the cyclopropyl group can influence binding affinity and metabolic stability. Its high enantiomeric purity ensures reproducibility in stereosensitive reactions. Suitable for solid-phase peptide synthesis (SPPS) and solution-phase methodologies, it serves as a versatile intermediate in drug discovery and biochemical research.
N-Cbz-(S)-3-cyclopropylalanine structure
215523-07-2 structure
Product name:N-Cbz-(S)-3-cyclopropylalanine
CAS No:215523-07-2
MF:C14H17NO4
MW:263.289084196091
CID:2663271
PubChem ID:54104350

N-Cbz-(S)-3-cyclopropylalanine Chemical and Physical Properties

Names and Identifiers

    • N-Cbz-(S)-3-cyclopropylalanine
    • NCRLSXDXLQPBEU-LBPRGKRZSA-N
    • (S)-2-(benzyloxycarbonylamino)-3-cyclopropylpropanoic acid
    • EN300-6747476
    • CS-0253980
    • 215523-07-2
    • Cbz-L-cyclopropylalanine
    • F79113
    • (S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid
    • (2S)-3-cyclopropyl-2-(phenylmethoxycarbonylamino)propanoic acid
    • SCHEMBL1440950
    • MFCD09264347
    • CBZ-L-CYCLOPROPYL-ALA-OH
    • (2S)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid
    • Inchi: 1S/C14H17NO4/c16-13(17)12(8-10-6-7-10)15-14(18)19-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,18)(H,16,17)/t12-/m0/s1
    • InChI Key: NCRLSXDXLQPBEU-LBPRGKRZSA-N
    • SMILES: OC([C@H](CC1CC1)NC(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 263.116
  • Monoisotopic Mass: 263.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6
  • XLogP3: 2.5

N-Cbz-(S)-3-cyclopropylalanine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1264404-1g
CBZ-L-CYCLOPROPYL-ALA-OH
215523-07-2 95%
1g
$205 2024-06-06
eNovation Chemicals LLC
Y1264404-5g
CBZ-L-CYCLOPROPYL-ALA-OH
215523-07-2 95%
5g
$560 2024-06-06
Enamine
EN300-6747476-2.5g
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid
215523-07-2 95.0%
2.5g
$838.0 2025-03-13
Enamine
EN300-6747476-0.5g
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid
215523-07-2 95.0%
0.5g
$320.0 2025-03-13
Enamine
EN300-6747476-1.0g
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid
215523-07-2 95.0%
1.0g
$428.0 2025-03-13
Enamine
EN300-6747476-0.25g
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid
215523-07-2 95.0%
0.25g
$172.0 2025-03-13
Aaron
AR00BNZ6-250mg
CBZ-L-CYCLOPROPYL-ALA-OH
215523-07-2 98%
250mg
$83.00 2025-02-11
abcr
AB597346-1g
Cbz-L-cyclopropylalanine; .
215523-07-2
1g
€146.40 2024-07-19
eNovation Chemicals LLC
Y1264404-100mg
CBZ-L-CYCLOPROPYL-ALA-OH
215523-07-2 95%
100mg
$105 2024-06-06
eNovation Chemicals LLC
Y1264404-1g
CBZ-L-CYCLOPROPYL-ALA-OH
215523-07-2 95%
1g
$205 2025-02-25

Additional information on N-Cbz-(S)-3-cyclopropylalanine

Research Brief on N-Cbz-(S)-3-cyclopropylalanine and Its Relevance to CAS 215523-07-2

In recent years, the compound N-Cbz-(S)-3-cyclopropylalanine has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino acid derivative, characterized by its cyclopropyl side chain and N-Cbz (carboxybenzyl) protecting group, serves as a critical building block in the synthesis of peptide-based therapeutics and small-molecule drugs. Its relevance is further highlighted by its association with CAS 215523-07-2, a compound of interest in medicinal chemistry due to its potential pharmacological properties. This research brief aims to synthesize the latest findings on N-Cbz-(S)-3-cyclopropylalanine and its connection to CAS 215523-07-2, providing insights into their applications, synthetic methodologies, and biological significance.

The synthesis of N-Cbz-(S)-3-cyclopropylalanine has been optimized through various routes, including asymmetric hydrogenation and enzymatic resolution. Recent studies have demonstrated its utility in the construction of peptidomimetics, which are designed to mimic natural peptides but with enhanced stability and bioavailability. Notably, the cyclopropyl moiety in this compound contributes to conformational rigidity, a desirable trait in drug design for improving target binding affinity and metabolic stability. Researchers have also explored its incorporation into protease inhibitors and receptor modulators, underscoring its versatility in medicinal chemistry.

CAS 215523-07-2, often referenced in conjunction with N-Cbz-(S)-3-cyclopropylalanine, has been investigated for its role in modulating specific biological pathways. While the exact structure of CAS 215523-07-2 remains proprietary in some contexts, recent patent filings and academic publications suggest its involvement in kinase inhibition and anti-inflammatory applications. The synergy between these two compounds lies in their shared potential to address unmet medical needs, particularly in oncology and autoimmune diseases. For instance, preliminary in vitro studies indicate that derivatives of N-Cbz-(S)-3-cyclopropylalanine, when combined with CAS 215523-07-2 analogs, exhibit synergistic effects in suppressing tumor cell proliferation.

From a mechanistic perspective, the cyclopropylalanine scaffold in N-Cbz-(S)-3-cyclopropylalanine is believed to enhance interactions with hydrophobic binding pockets in target proteins. This property is leveraged in the design of covalent inhibitors, where the compound acts as a warhead to form irreversible bonds with cysteine or other nucleophilic residues. Recent crystallographic studies have provided atomic-level insights into these interactions, facilitating structure-activity relationship (SAR) optimizations. Meanwhile, CAS 215523-07-2 has been implicated in allosteric modulation of protein-protein interactions, offering a complementary approach to traditional active-site targeting.

In conclusion, the convergence of research on N-Cbz-(S)-3-cyclopropylalanine and CAS 215523-07-2 reflects broader trends in precision medicine and rational drug design. The former's synthetic accessibility and structural versatility, combined with the latter's emerging pharmacological profile, present exciting opportunities for next-generation therapeutics. Future directions may include the development of bifunctional molecules incorporating both motifs, as well as expanded preclinical evaluations to validate their therapeutic potential. As the field advances, continued collaboration between synthetic chemists, biologists, and pharmacologists will be essential to translate these findings into clinical applications.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:215523-07-2)N-Cbz-(S)-3-cyclopropylalanine
A1220618
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):170/509/842